3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol
Description
Properties
CAS No. |
110690-16-9 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-[2-(1-hydroxyethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-9(13)11-7-3-2-5-10(11)6-4-8-12/h2-3,5,7,9,12-13H,4,6,8H2,1H3 |
InChI Key |
RIJUMYIJQXFPQZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1CCCO)O |
Canonical SMILES |
CC(C1=CC=CC=C1CCCO)O |
Synonyms |
Benzenepropanol, 2-(1-hydroxyethyl)- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 1 Hydroxyethyl Phenyl Propan 1 Ol and Its Analogs
Chemo-selective Synthesis Approaches
Chemo-selective synthesis focuses on the specific transformation of one functional group in the presence of others. For a molecule like 3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol, which contains two distinct hydroxyl groups, achieving selectivity is crucial.
Reduction Strategies for Carbonyl Precursors
A common and effective method for synthesizing diols involves the reduction of dicarbonyl precursors, such as diketones, keto-esters, or keto-aldehydes. The choice of reducing agent and reaction conditions is paramount to achieving the desired chemo-selectivity.
For instance, the synthesis of a related compound, 3-phenyl-1-propanol (B195566), can be achieved through the reduction of ethyl cinnamate (B1238496) using sodium and ethanol. orgsyn.org Another approach involves the reduction of cinnamaldehyde (B126680) with hydrogen and a palladium catalyst. orgsyn.org Similarly, the reduction of a diketone precursor to this compound would require a reagent that can selectively reduce one or both carbonyl groups. The use of diisobutylaluminium hydride (DIBAL-H) is a known method for the reduction of esters to alcohols, as demonstrated in the synthesis of 3-phenyl-2-propen-1-ol from methyl cinnamate. chemicalbook.com
Table 1: Examples of Reduction Strategies for Diol Synthesis
| Precursor | Reducing Agent | Product | Reference |
| Ethyl cinnamate | Sodium and ethanol | 3-Phenyl-1-propanol | orgsyn.org |
| Cinnamaldehyde | Hydrogen and palladium | 3-Phenyl-1-propanol | orgsyn.org |
| Methyl cinnamate | Diisobutylaluminium hydride (DIBAL-H) | 3-Phenyl-2-propen-1-ol | chemicalbook.com |
| 4-Phenyl-m-dioxane | Sodium and 1-butanol (B46404) | 3-Phenyl-1-propanol | orgsyn.org |
Carbon-Carbon Bond Formation Reactions
The construction of the aryl-alkyl framework of this compound can be accomplished through various carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for building molecular complexity. alevelchemistry.co.uk
Coupling reactions, such as the Heck reaction, are powerful tools for forming new carbon-carbon bonds by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst. alevelchemistry.co.uk This type of reaction could be envisioned to assemble the core structure of the target molecule. Organocuprate reagents are also versatile for coupling with a range of electrophiles, including alkyl halides and epoxides, to form new carbon-carbon bonds. chemistry.coach The addition of a Grignard reagent to a carbonyl group is another classic method for C-C bond formation. alevelchemistry.co.uk
Electrochemical synthesis offers an alternative approach where the reactivity of reagents can be fine-tuned by adjusting electrode materials, electrolytes, and applied potentials, providing a high degree of selectivity in carbon-carbon bond formation. digitellinc.com
Ring-Opening and Rearrangement Reactions from Cyclic Precursors
The synthesis of diols can be effectively achieved through the ring-opening of cyclic precursors like epoxides and dioxanes. organic-chemistry.org These reactions often proceed with high regio- and stereoselectivity.
The hydrolysis of epoxides, for example, can be catalyzed by acids or bases to yield 1,2-diols. organic-chemistry.orgyoutube.com Hot water itself can act as a modest acid catalyst for this transformation. organic-chemistry.org The ring-opening of epoxides with various nucleophiles, such as alcohols, in the presence of a catalyst like erbium(III) triflate, provides access to β-alkoxy alcohols. organic-chemistry.org
A specific example is the reduction of 4-phenyl-m-dioxane using sodium and 1-butanol to produce 3-phenyl-1-propanol. orgsyn.org This demonstrates the utility of ring-opening reactions of dioxane derivatives in synthesizing propanol (B110389) structures. Furthermore, regioselective ring-opening of epoxides using Grignard reagents can lead to the formation of 1,3-diols. mdpi.com
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
Controlling the three-dimensional arrangement of atoms is a critical aspect of modern organic synthesis, particularly for biologically active molecules. The stereoselective synthesis of the enantiomers and diastereomers of this compound can be achieved through asymmetric catalysis and biocatalysis.
Asymmetric Catalysis
Asymmetric catalysis utilizes chiral catalysts to generate enantiomerically enriched products from prochiral substrates. nih.govfrontiersin.org This approach has become a cornerstone of modern synthetic chemistry.
Asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of ketones. For example, the hydrogenation of 3-N,N-Dimethylamino-1-phenyl-propan-1-one hydrochloride using a rhodium catalyst with a chiral ligand (RR-MCCPM) produces the corresponding (S)-alcohol with high enantioselectivity. google.com Similarly, the asymmetric hydrogenation of o-hydroxyacetophenone using a ruthenium catalyst and a chiral ligand yields the chiral 1-(o-hydroxylphenyl)ethanol with 97% ee.
Organocatalysis, which employs small organic molecules as catalysts, has also emerged as a powerful tool for enantioselective transformations. nih.gov Chiral diol-based organocatalysts, such as BINOL and TADDOL derivatives, can effectively induce enantioselectivity in various reactions. nih.gov
Table 2: Examples of Asymmetric Catalysis for Chiral Alcohol Synthesis
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
| 3-N,N-Dimethylamino-1-phenyl-propan-1-one hydrochloride | Bis-(1,5-cyclooctadien)-dirhodium(I)-dichloride / RR-MCCPM-Ligand | (S)-3-N,N-Dimethylamino-l-phenyl-propan-1-ol | Not specified | google.com |
| o-hydroxyacetophenone | Tris(triphenylphosphine)ruthenium (II) chloride / Chiral ligand | 1-(o-hydroxylphenyl)ethanol | 97% | |
| 3-quinuclidinone | Heterogeneous biocatalyst with H₂-driven NADH recycling | (3R)-quinuclidinol | >99% | frontiersin.org |
Biocatalytic Transformations
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. nih.gov Oxidoreductases, a class of enzymes that catalyze oxidation-reduction reactions, are particularly useful for the synthesis of chiral alcohols. researchgate.net
For instance, a stereoselective two-step enzymatic synthesis has been described for all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) starting from benzaldehyde (B42025) and acetaldehyde, using a combination of a lyase and an alcohol dehydrogenase. researchgate.netresearchgate.net The use of two different oxidoreductases has also been shown to produce enantiomerically pure diols in a one-pot operation. researchgate.net Specifically, (1R)-1-[3-(hydroxymethyl)phenyl]ethanol and (1S)-1-phenylethane-1,2-diol have been synthesized with nearly quantitative yield and enantiomeric purity greater than 95%. researchgate.net
Lipases are another class of enzymes that can be employed for the kinetic resolution of racemic alcohols, leading to the isolation of one enantiomer in high purity. nih.govnih.gov For example, lipase (B570770) from Pseudomonas fluorescens has been used for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile. nih.govnih.gov
Multi-enzymatic cascades have been developed for the synthesis of all stereoisomers of phenylpropanolamines from β-methylstyrene, proceeding through 1-phenylpropane-1,2-diol intermediates. nih.gov These cascades combine the activities of enzymes like styrene (B11656) monooxygenase, epoxide hydrolase, alcohol dehydrogenase, and ω-transaminase to achieve high enantio- and diastereoselectivity. nih.gov
Chiral Auxiliary and Chiral Pool Strategies
The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry, particularly for pharmaceuticals. Chiral auxiliaries are stereogenic compounds temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereochemistry is achieved, the auxiliary can be removed and often recycled. sigmaaldrich.com
Common chiral auxiliaries include oxazolidinones, pseudoephedrine, and trans-2-phenyl-1-cyclohexanol. wikipedia.org For instance, chiral oxazolidinones are widely used in stereoselective aldol (B89426) reactions to create two adjacent stereocenters. wikipedia.org Pseudoephedrine and its analog, pseudoephenamine, are effective in directing the diastereoselective alkylation of enolates derived from carboxylic acid amides. wikipedia.orgharvard.edu The use of pseudoephenamine is particularly advantageous as it is not subject to the same regulatory restrictions as pseudoephedrine. harvard.edu
The chiral pool strategy utilizes readily available enantiomerically pure natural products as starting materials. For example, (S)-phenylethylene glycol can be used to synthesize chiral 3-phenyl-3-hydroxypropylamine through a series of reactions including selective monotosylation, nucleophilic displacement with a cyano group, and subsequent reduction. google.com
Table 1: Examples of Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Type of Reaction | Application Example | Reference |
| Oxazolidinones | Stereoselective aldol reactions | Synthesis of molecules with two contiguous stereocenters. wikipedia.org | wikipedia.org |
| Pseudoephedrine | Diastereoselective alkylation | Preparation of enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. wikipedia.orgharvard.edu | wikipedia.orgharvard.edu |
| Pseudoephenamine | Diastereoselective alkylation | An alternative to pseudoephedrine for asymmetric synthesis, with improved crystallinity of derivatives. harvard.edu | harvard.edu |
| trans-2-Phenyl-1-cyclohexanol | Ene reactions | Used in the total synthesis of complex natural products. wikipedia.org | wikipedia.org |
| (S)-Phenylethylene glycol | Chiral Pool Synthesis | Starting material for the synthesis of (R)-3-phenyl-3-hydroxypropylamine. google.com | google.com |
Development of Novel Synthetic Routes and Process Optimization for this compound
The development of new synthetic routes and the optimization of existing processes are crucial for the efficient and large-scale production of this compound. One approach involves the asymmetric reduction of a corresponding ketone precursor. For example, 3-N,N-Dimethylamino-1-phenyl-propan-1-one hydrochloride can be hydrogenated in the presence of a rhodium catalyst and a chiral ligand to produce (S)-3-N,N-Dimethylamino-1-phenyl-propan-1-ol. google.com
Process optimization often involves adjusting reaction conditions such as temperature, pressure, solvent, and catalyst loading to maximize yield and purity. For instance, in the synthesis of 1-(o-hydroxylphenyl)ethanol, a precursor to the target molecule, the reaction is carried out under a hydrogen atmosphere using a ruthenium catalyst, with the temperature and pressure carefully controlled.
Furthermore, multi-enzyme systems are being explored for the synthesis of related chiral diols. A one-pot reaction using an aldoketo reductase and an alcohol dehydrogenase has been shown to produce enantiomerically pure diols with high yields and enantiomeric excess. researchgate.net
Table 2: Examples of Novel Synthetic Routes and Optimization
| Target Compound/Intermediate | Key Reaction | Catalyst/Reagents | Significance | Reference |
| (S)-3-N,N-Dimethylamino-1-phenyl-propan-1-ol | Asymmetric Hydrogenation | Bis-(1,5-cyclooctadien)-dirhodium(I)-dichloride, RR-MCCPM-Ligand | Provides a direct route to the chiral amino alcohol. | google.com |
| 1-(o-hydroxylphenyl)ethanol | Catalytic Hydrogenation | Tris(triphenylphosphine)ruthenium (II) chloride, chiral ligand | High enantiomeric excess (97% ee) achieved. | |
| (1R)-1-[3-(hydroxymethyl)phenyl]ethanol | Multi-enzyme Reduction | Aldoketo reductase, Alcohol dehydrogenase | One-pot, high yield, and high enantiomeric purity (>95% ee). | researchgate.net |
Precursor Chemistry and Intermediate Derivatization in the Synthesis of this compound
The synthesis of this compound relies on the availability and reactivity of various precursors and the strategic derivatization of intermediates. A common precursor is 2'-hydroxyacetophenone, which can undergo a Mannich reaction to introduce an aminomethyl group. researchgate.net This Mannich base can then be used as a substrate for further modifications. researchgate.net
The reduction of carbonyl groups is a key transformation in these synthetic pathways. For example, 3-phenyl-2-propen-1-ol can be synthesized from methyl cinnamate using a reducing agent like diisobutylaluminium hydride (DIBAL-H). chemicalbook.com Similarly, 3-phenyl-1-propanol can be obtained by the reduction of ethyl cinnamate or cinnamaldehyde. orgsyn.org
Intermediate derivatization plays a crucial role in directing the synthesis towards the desired product. For instance, the selective monotosylation of a diol allows for the subsequent nucleophilic substitution at a specific hydroxyl group. google.com Another strategy involves the formation of a phthalic semiester from a racemic alcohol, which can then be resolved using a chiral amine to separate the enantiomers. googleapis.com
Table 3: Key Precursors and Intermediate Derivatization Strategies
| Precursor/Intermediate | Transformation | Reagents/Conditions | Resulting Functional Group/Compound | Reference |
| 2'-Hydroxyacetophenone | Mannich Reaction | Formaldehyde, Secondary Amine | 3-Amino-1-(2-hydroxyphenyl)propan-1-one | researchgate.net |
| Methyl Cinnamate | Reduction | Diisobutylaluminium hydride (DIBAL-H) | 3-Phenyl-2-propen-1-ol | chemicalbook.com |
| (R)-Phenylethylene glycol | Monotosylation | p-Toluenesulfonyl chloride, Triethylamine | Monotosylated diol | google.com |
| Racemic 3-hydroxy-3-arylpropylamine | Semiester Formation and Resolution | Phthalic anhydride, Chiral amine | Enantiomerically pure 3-hydroxy-3-arylpropylamine | googleapis.com |
Advanced Spectroscopic and Analytical Characterization of 3 2 1 Hydroxyethyl Phenyl Propan 1 Ol
High-Resolution Mass Spectrometry (HRMS) and MS/MS Fragmentation Analysis for Molecular Formula and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition. For 3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol, HRMS provides a highly accurate mass measurement of the molecular ion. The compound's molecular formula is C₁₁H₁₆O₂. nih.gov The theoretical exact mass is calculated to be 180.11503 Da. nih.gov An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to this theoretical value (typically within 5 ppm) would confirm the elemental composition and rule out other potential formulas with the same nominal mass.
Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of the molecular ion. While experimental MS/MS data for this specific compound is not widely available, a theoretical fragmentation pattern can be predicted based on its structure. The presence of two hydroxyl groups and a flexible propyl chain suggests several likely fragmentation pathways under collision-induced dissociation (CID):
Loss of Water (H₂O): Dehydration is a common fragmentation pathway for alcohols. The molecule could readily lose one or two molecules of water, leading to fragment ions at m/z 162.1096 ([M-H₂O]⁺) and m/z 144.1045 ([M-2H₂O]⁺).
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is typical. For the 1-hydroxyethyl group, this could result in the loss of a methyl radical (•CH₃) to form an ion at m/z 165.0916, or the formation of a stable acetyl cation (CH₃CO⁺) at m/z 43.0184.
Benzylic Cleavage: The bond between the propyl chain and the benzene (B151609) ring is a likely point of cleavage, although less favored than cleavage adjacent to a heteroatom. More prominent would be cleavage at the benzylic position of the hydroxyethyl group, leading to a resonance-stabilized ion. For instance, cleavage of the C-C bond of the ethyl group would yield a significant ion at m/z 135.0810, corresponding to the [M-C₂H₅O]⁺ fragment.
Propyl Chain Fragmentation: Cleavage along the propan-1-ol side chain can occur, leading to ions corresponding to the loss of C₃H₇O•.
The analysis of these characteristic fragment ions in an MS/MS spectrum allows for the piecing together of the molecular structure, confirming the connectivity of the aromatic ring, the 1-hydroxyethyl group, and the propan-1-ol side chain.
Table 1: Predicted HRMS and MS/MS Fragment Ions for this compound
| Ion Type | Proposed Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₁₇O₂⁺ | 181.1223 | Protonated Molecular Ion |
| [M]⁺• | C₁₁H₁₆O₂⁺• | 180.1150 | Molecular Ion |
| [M-H₂O]⁺• | C₁₁H₁₄O⁺• | 162.1045 | Loss of one water molecule |
| [M-C₂H₅O]⁺ | C₉H₁₁O⁺ | 135.0810 | Cleavage of the 1-hydroxyethyl group |
| [M-C₃H₇O]⁺ | C₈H₉O⁺ | 121.0653 | Cleavage of the propan-1-ol group |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of an organic molecule in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the carbon-hydrogen framework.
Although specific experimental spectra for this compound are not publicly cataloged, the expected chemical shifts and multiplicities can be accurately predicted based on its structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the two side chains, and the hydroxyl protons. The four aromatic protons would appear in the range of δ 7.0-7.5 ppm, with complex splitting patterns due to ortho- and meta-couplings. The methine proton of the 1-hydroxyethyl group (-CH(OH)CH₃) would likely be a quartet around δ 4.8-5.0 ppm, coupled to the adjacent methyl protons. The methyl protons (-CH(OH)CH₃) would appear as a doublet around δ 1.4-1.5 ppm. The protons of the propan-1-ol chain would present as three distinct multiplets: -CH₂-Ar (a triplet around δ 2.7-2.9 ppm), -CH₂-CH₂OH (a multiplet around δ 1.8-2.0 ppm), and -CH₂OH (a triplet around δ 3.6-3.8 ppm). The two hydroxyl protons (-OH) would appear as broad singlets whose chemical shift is dependent on concentration and solvent.
¹³C NMR: The carbon NMR spectrum should display 11 unique signals, corresponding to each carbon atom in the asymmetric structure. The aromatic carbons would resonate in the δ 125-145 ppm region. The carbon bearing the 1-hydroxyethyl group and the carbon bearing the propanol (B110389) chain would be the most downfield of the sp² carbons. The carbinol carbons (-CHOH) would appear in the δ 60-75 ppm range. The aliphatic methylene carbons of the propyl chain would be found between δ 25-40 ppm, and the methyl carbon would be the most upfield, around δ 20-25 ppm.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments would be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 spectrum would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups. Quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| Ar-H | 7.0 - 7.5 | m | Ar-C (quaternary) | 140 - 145 |
| -CH(OH)CH₃ | 4.8 - 5.0 | q | Ar-CH | 125 - 130 |
| -CH₂OH | 3.6 - 3.8 | t | -CH(OH)CH₃ | ~72 |
| Ar-CH₂- | 2.7 - 2.9 | t | -CH₂OH | ~62 |
| -CH₂-CH₂OH | 1.8 - 2.0 | m | Ar-CH₂- | ~35 |
| -CH(OH)CH₃ | 1.4 - 1.5 | d | -CH₂-CH₂OH | ~30 |
| OH | variable | br s | -CH(OH)CH₃ | ~24 |
2D NMR experiments are essential for assembling the full structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the methine proton and the methyl protons of the hydroxyethyl group. It would also map out the entire propanol chain, showing correlations between Ar-CH₂- and -CH₂-CH₂OH, and between -CH₂-CH₂OH and -CH₂OH.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal (except the -OH protons) to its attached carbon atom, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different fragments of the molecule. For example, it would show a correlation from the Ar-CH₂- protons to the aromatic quaternary carbon, and from the methine proton of the hydroxyethyl group to its attached aromatic carbon, thus confirming the ortho substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. A key correlation would be expected between the methine proton of the hydroxyethyl group and the adjacent aromatic proton, as well as with the protons of the propyl chain, confirming their spatial proximity.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy probes the functional groups within a molecule. IR and Raman spectroscopy are complementary techniques that provide a characteristic fingerprint of the compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the two alcohol groups, broadened by hydrogen bonding. Aromatic C-H stretching would appear as sharp peaks just above 3000 cm⁻¹, while aliphatic C-H stretching from the side chains would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). The C-O stretching vibrations of the primary and secondary alcohols would result in strong bands in the 1000-1200 cm⁻¹ region. Aromatic C=C ring stretching vibrations would cause several peaks in the 1450-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations, particularly the symmetric "ring breathing" mode near 1000 cm⁻¹, typically give a strong Raman signal. While the O-H stretch is weak in Raman, the C-H stretching and C-C skeletal vibrations would be clearly visible.
Table 3: Characteristic Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |
| C-O Stretch | 1000 - 1200 | Strong | Weak-Medium |
X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, a crystal structure for this compound has not been reported in publicly accessible databases.
If a suitable single crystal could be grown and analyzed, this technique would provide a wealth of information unavailable through other methods. It would unambiguously determine the relative and absolute stereochemistry of the chiral center at the 1-hydroxyethyl group. Furthermore, it would reveal precise bond lengths, bond angles, and torsion angles, offering insight into the preferred conformation of the molecule in the solid state. The analysis would also detail intermolecular interactions, such as hydrogen bonding networks involving the two hydroxyl groups, which dictate the crystal packing arrangement.
Advanced Chromatographic Methods for Purity Assessment, Separation, and Isomer Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound, separating it from impurities, and analyzing its isomers.
Given the polarity of the molecule due to its two hydroxyl groups, reverse-phase high-performance liquid chromatography (RP-HPLC) would be the most suitable method for purity analysis. A typical setup would involve:
Stationary Phase: A C18 or C8 silica-based column, which separates compounds based on their hydrophobicity.
Mobile Phase: A gradient elution using a mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile or methanol. The gradient would start with a high percentage of water and increase the organic component over time to elute compounds of increasing hydrophobicity.
Detection: A UV detector set to a wavelength where the phenyl ring absorbs, typically around 254 nm or 260 nm. A photodiode array (PDA) detector would be even more beneficial, as it can acquire a full UV spectrum for the peak, aiding in peak identification and purity assessment.
This HPLC method would be capable of separating the target compound from starting materials, by-products, and degradation products. Chiral chromatography, using a specialized chiral stationary phase, would be necessary to separate the (R)- and (S)-enantiomers of the compound, which is critical for stereospecific synthesis and applications. Gas chromatography (GC) could also be employed, though it would likely require derivatization of the polar hydroxyl groups (e.g., by silylation) to increase the compound's volatility and prevent peak tailing.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable techniques for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound. UPLC, by utilizing smaller particle sizes in the stationary phase (typically sub-2 µm), offers significant improvements in resolution, speed, and sensitivity over traditional HPLC.
Principles and Application:
In a typical reversed-phase HPLC or UPLC setup for the analysis of this compound, the compound is dissolved in a suitable solvent and injected into the system. The mobile phase, a mixture of a polar solvent (like water, often with additives such as formic acid to improve peak shape) and a less polar organic solvent (such as acetonitrile or methanol), carries the sample through a column packed with a non-polar stationary phase (most commonly C18-silica).
The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. Due to its aromatic ring and hydroxyl groups, this compound exhibits moderate polarity. Its retention time—the time it takes for the analyte to pass through the column—is a key identifier under specific chromatographic conditions. Detection is commonly achieved using a UV detector, as the phenyl group in the molecule absorbs ultraviolet light at a characteristic wavelength (e.g., around 214 nm or 254 nm).
Illustrative Chromatographic Conditions:
Due to the absence of specific published methods for this compound, the following table presents hypothetical yet plausible conditions for its analysis by HPLC and UPLC.
| Parameter | HPLC Conditions | UPLC Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 15 min | 30-70% B over 3 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 2 µL |
| Expected Retention Time | ~8.5 min | ~2.1 min |
This is an interactive data table. The values are illustrative and based on typical parameters for similar aromatic compounds.
The shorter retention time and likely sharper peaks in UPLC would allow for higher sample throughput and better resolution from potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a compound like this compound, which is semi-volatile, GC-MS can be used to assess its purity and identify any volatile impurities. Often, derivatization (e.g., silylation of the hydroxyl groups) is employed to increase volatility and improve chromatographic peak shape.
Principles and Application:
In GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized. A carrier gas (usually helium) transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts with the components of the sample, leading to their separation based on boiling points and polarity.
As each separated component elutes from the column, it enters the mass spectrometer. Here, it is bombarded with electrons (in electron ionization mode), causing it to fragment into characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular "fingerprint."
Expected Fragmentation Pattern:
The mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight (180.24 g/mol ), although it may be weak. Key fragmentation patterns would likely arise from the cleavage of bonds adjacent to the hydroxyl groups and the aromatic ring. Expected fragments would include:
Loss of H₂O: Dehydration from either alcohol group.
Alpha-cleavage: Breakage of the C-C bond next to the oxygen atoms. For the secondary alcohol, this would result in a stable fragment at m/z 45 ([CH₃CHOH]⁺).
Benzylic cleavage: Fragmentation at the bond between the propyl chain and the phenyl ring.
Illustrative GC-MS Data:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Carrier Gas | Helium, 1 mL/min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Expected Retention Index | 1600 - 1800 (for the underivatized compound) |
| Key m/z Fragments | 162 (M-H₂O), 133, 117, 105, 91, 45 |
This is an interactive data table. The values are illustrative and based on the analysis of similar aromatic diols.
Chiral Chromatography for Enantiomeric Purity Determination
The this compound molecule contains a stereocenter at the carbon atom bearing the secondary hydroxyl group. This means it can exist as a pair of non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different biological activities, determining the enantiomeric purity of a sample is crucial, particularly in pharmaceutical contexts. Chiral chromatography is the most common technique for this purpose.
Principles and Application:
Chiral chromatography operates on the same principles as conventional HPLC, but with a critical difference: the stationary phase is chiral. These chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to the formation of transient diastereomeric complexes with different stabilities. This difference in interaction strength causes one enantiomer to be retained on the column longer than the other, allowing for their separation.
Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are widely used and are effective for separating a broad range of chiral compounds, including aromatic alcohols. The separation is typically performed in normal-phase mode (using eluents like hexane/isopropanol) or polar organic mode.
Illustrative Chiral Separation Data:
| Parameter | Value |
| Column | Chiralpak AD-H (amylose-based), 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Hypothetical Retention Time (Enantiomer 1) | 12.3 min |
| Hypothetical Retention Time (Enantiomer 2) | 14.5 min |
| Resolution (Rs) | >1.5 (baseline separation) |
This is an interactive data table. The values are hypothetical and illustrate a potential method for enantiomeric separation.
The successful separation of the two peaks allows for the quantification of each enantiomer, enabling the determination of the enantiomeric excess (ee) or enantiomeric ratio of the sample.
Computational Chemistry and Theoretical Investigations of 3 2 1 Hydroxyethyl Phenyl Propan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, are employed to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common ab initio methods used for molecular geometry optimization and the calculation of electronic properties. ntnu.noaustinpublishinggroup.com The HF method approximates the many-electron wavefunction as a single Slater determinant, while DFT methods calculate the total energy based on the electron density. ntnu.noresearchgate.net
For 3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol, these methods, typically in conjunction with a basis set like 6-311+G(d,p), would be used to find the lowest energy conformation of the molecule. karazin.ua This involves systematically adjusting the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy. The resulting optimized geometry provides a three-dimensional representation of the molecule's most stable form. From these calculations, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. karazin.ua
Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-O (hydroxyl) | ~1.43 Å | |
| C-H (aliphatic) | ~1.09 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| C-O-H | ~109° | |
| Dihedral Angle | C-C-C-C (side chain) | Varies with conformation |
Note: These values are illustrative and based on standard bond lengths and angles for similar functional groups.
Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular bonding, charge transfer, and hyperconjugative interactions. researchgate.netnih.gov It transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. nih.gov
For this compound, NBO analysis would reveal the distribution of electron density across the molecule. researchgate.net It can quantify the natural atomic charges on each atom, providing insight into the molecule's polarity and potential sites for electrophilic or nucleophilic attack. Furthermore, NBO analysis can identify and quantify the stabilizing effects of hyperconjugation, such as the delocalization of electron density from a filled bonding orbital or lone pair into an adjacent empty anti-bonding orbital. researchgate.net For instance, the interaction between the oxygen lone pairs and the antibonding orbitals of adjacent C-C or C-H bonds can be evaluated.
Table 2: Predicted Natural Atomic Charges from NBO Analysis for Key Atoms in this compound (Illustrative)
| Atom | Location | Predicted Natural Charge (e) |
| O (propanol) | Propan-1-ol hydroxyl group | -0.7 to -0.8 |
| H (propanol) | Propan-1-ol hydroxyl group | +0.4 to +0.5 |
| O (ethyl) | 1-Hydroxyethyl hydroxyl group | -0.7 to -0.8 |
| H (ethyl) | 1-Hydroxyethyl hydroxyl group | +0.4 to +0.5 |
| C (aromatic, with OH-ethyl) | Phenyl ring | +0.1 to +0.2 |
| C (aromatic, with propanol) | Phenyl ring | -0.1 to -0.2 |
Note: These values are representative and based on NBO analyses of substituted phenols and alcohols.
A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. rsc.orgderpharmachemica.com These theoretical spectra can aid in the interpretation of experimental data by assigning specific vibrational modes to the observed peaks. For this compound, characteristic frequencies for O-H stretching, C-H stretching (both aromatic and aliphatic), and the C=C stretching of the phenyl ring would be of particular interest. derpharmachemica.com
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govacs.org These calculations provide theoretical ¹H and ¹³C NMR spectra that, when compared with experimental spectra, can help to confirm the molecular structure and assign specific resonances to individual atoms. nih.govmodgraph.co.uk The accuracy of these predictions is often high enough to distinguish between different conformers or isomers. acs.org
Table 3: Predicted Key Spectroscopic Data for this compound (Illustrative)
| Spectroscopy | Feature | Predicted Value |
| Vibrational (IR) | O-H stretch | 3200-3600 cm⁻¹ |
| Aromatic C-H stretch | 3000-3100 cm⁻¹ | |
| Aliphatic C-H stretch | 2850-3000 cm⁻¹ | |
| Aromatic C=C stretch | 1450-1600 cm⁻¹ | |
| NMR (¹H) | OH protons | 2.0-5.0 ppm (variable) |
| Aromatic protons | 6.5-7.5 ppm | |
| CH₂ (propanol) | 3.5-4.0 ppm | |
| CH (hydroxyethyl) | 4.5-5.0 ppm | |
| NMR (¹³C) | Aromatic carbons | 110-150 ppm |
| C-OH (propanol) | 60-70 ppm | |
| C-OH (hydroxyethyl) | 65-75 ppm |
Note: These are typical ranges for the respective functional groups and are subject to the specific chemical environment and solvent effects.
Molecular Dynamics Simulations and Conformational Landscape Exploration
While quantum chemical calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. youtube.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes, molecular flexibility, and intermolecular interactions. youtube.comyoutube.com
For this compound, MD simulations would be particularly useful for exploring its vast conformational landscape. nih.gov The rotation around the single bonds of the propanol (B110389) and ethyl side chains, as well as the orientation of the hydroxyl groups, can lead to a multitude of conformers with different energies and properties. libretexts.orgcwu.edu By simulating the molecule's motion, it is possible to identify the most populated conformational states and the energy barriers between them. nih.gov This is crucial for understanding how the molecule behaves in a real-world environment, such as in solution, where it is constantly in motion.
Mechanistic Studies of Chemical Reactions through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies required for the reaction to proceed. mdpi.com
For this compound, computational methods could be used to study a variety of potential reactions involving its hydroxyl groups, such as esterification, oxidation, or dehydration. For example, a study on the Pd-catalyzed formation of a carbamate (B1207046) from a related phenylethyl alcohol derivative successfully used DFT to model the reaction pathway, identify intermediates, and calculate the energetics of each step. mdpi.com A similar approach could be applied to predict the most likely reaction pathways for this compound under different conditions, providing valuable insights for synthetic chemistry applications.
Chemical Transformations and Derivatization Reactions of 3 2 1 Hydroxyethyl Phenyl Propan 1 Ol
Selective Oxidation and Reduction of Hydroxyl Groups
The presence of both a primary and a secondary benzylic alcohol in 3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol presents a challenge and an opportunity for selective oxidation. The relative reactivity of these two groups can be modulated by the choice of oxidizing agent and reaction conditions, allowing for the targeted synthesis of different carbonyl derivatives.
Selective oxidation of the primary alcohol to an aldehyde, while leaving the secondary alcohol untouched, can be a valuable transformation. This is often challenging as benzylic alcohols are also susceptible to oxidation. However, systems like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in combination with a co-oxidant such as (diacetoxyiodo)benzene (B116549) (PIDA) have been shown to selectively oxidize primary alcohols. acs.org Another highly chemoselective method involves the use of N-chlorosuccinimide (NCS) mediated by oxoammonium salts, which has demonstrated a high preference for the oxidation of primary alcohols over secondary ones. acs.org
Conversely, the selective oxidation of the secondary benzylic alcohol to a ketone is also a synthetically useful pathway. Reagents such as manganese(III) acetate (B1210297) in the presence of catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have been reported to selectively oxidize benzylic alcohols. nih.gov Similarly, a copper(III) complex, potassium tetrasodium (B8768297) diperiodatocuprate(III), has been shown to selectively oxidize benzylic hydroxyl groups. researchgate.net The choice of catalyst and conditions can be tuned to favor the oxidation of the more reactive benzylic secondary alcohol over the primary alcohol.
The simultaneous oxidation of both hydroxyl groups to the corresponding keto-aldehyde or dicarbonyl compound can be achieved using stronger, less selective oxidizing agents under more forcing conditions.
Reduction of the carbonyl functionalities that would be formed from oxidation back to the corresponding alcohols is also a key transformation. While the starting material is already a diol, if one of the alcohol groups were to be oxidized, its selective reduction in the presence of other functional groups would be important. For instance, if the primary alcohol were oxidized to a carboxylic acid (a potential overoxidation product), its selective reduction back to the alcohol in the presence of the secondary alcohol (or a derived ketone) would be crucial. The use of catalytic hydrosilylation has been shown to enable the reduction of carboxylic acid derivatives in the presence of ketones. nih.govrsc.org Similarly, the selective reduction of an aldehyde in the presence of a ketone can be achieved with systems like sodium borohydride (B1222165) in the presence of sodium oxalate. orientjchem.org
Table 1: Selective Oxidation of this compound
| Product | Reagents and Conditions | Selectivity | Reference |
| 3-[2-(1-Hydroxyethyl)phenyl]propanal | TEMPO, PIDA, CH2Cl2, rt | Primary Alcohol | acs.org |
| 3-[2-(1-Oxoethyl)phenyl]propan-1-ol | Mn(OAc)3, cat. DDQ, rt | Secondary Alcohol | nih.gov |
| 1-(2-(3-Oxopropyl)phenyl)ethan-1-one | Stronger oxidant (e.g., PCC, PDC) | Both Alcohols | N/A |
Functional Group Interconversions (e.g., esterification, etherification, halogenation)
The hydroxyl groups of this compound are amenable to a variety of functional group interconversions, including esterification, etherification, and halogenation. The differential reactivity of the primary and secondary alcohols can be exploited for selective derivatization.
Esterification: The formation of esters from the hydroxyl groups can proceed with varying degrees of selectivity. Generally, primary alcohols are more reactive towards esterification than secondary alcohols due to reduced steric hindrance. Thus, treatment with one equivalent of an acylating agent, such as an acid chloride or anhydride, in the presence of a base is expected to predominantly yield the primary ester. However, methods have been developed that can invert this selectivity. For instance, the use of sterically demanding anhydrides in the presence of specific Lewis base catalysts has been shown to favor the acylation of secondary alcohols over primary ones. researchgate.net
Etherification: The synthesis of ethers from the hydroxyl groups can be achieved under various conditions. For example, the Williamson ether synthesis, involving deprotonation with a strong base followed by reaction with an alkyl halide, can be employed. Selective protection of one hydroxyl group over the other is a key consideration. Reagents like benzyloxypyridinium triflate have been developed for the benzylation of alcohols, including primary, secondary, and tertiary ones, under neutral conditions, which could be advantageous for a molecule with multiple functional groups. sigmaaldrich.com
Halogenation: The conversion of the hydroxyl groups to halogens is a fundamental transformation that opens up avenues for further synthetic modifications, such as nucleophilic substitution or cross-coupling reactions. Reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination) can be used. studysmarter.co.uk The reaction of diols with these reagents can lead to mono- or di-halogenated products depending on the stoichiometry and reaction conditions. studysmarter.co.ukresearchgate.net The conversion of alcohols to alkyl halides with sodium halides in the presence of sulfuric acid is also a common method. libretexts.org The relative reactivity often follows the order of tertiary > secondary > primary alcohols for SN1-type reactions. studysmarter.co.uk
Table 2: Functional Group Interconversions of this compound
| Reaction Type | Product | Reagents and Conditions | Selectivity | Reference |
| Esterification | 3-[2-(1-Hydroxyethyl)phenyl]propyl acetate | Acetyl chloride (1 eq.), Pyridine, 0 °C | Primary Alcohol | General Knowledge |
| Etherification | 3-[2-(1-Benzyloxyethyl)phenyl]propan-1-ol | Benzyloxypyridinium triflate, rt | Potentially selective | sigmaaldrich.com |
| Halogenation | 3-(2-(1-Chloroethyl)phenyl)propan-1-ol | Thionyl chloride (1 eq.), Pyridine | Secondary Alcohol (likely) | studysmarter.co.uk |
Reactions Involving the Aromatic Ring System (e.g., electrophilic aromatic substitution, metalation)
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the two ortho-disposed alkyl-type substituents (the 1-hydroxyethyl and the propan-1-ol chains). Both of these are considered activating, ortho-, para-directing groups. masterorganicchemistry.com
Electrophilic Aromatic Substitution: The directing effects of the two substituents are reinforcing, meaning they both direct incoming electrophiles to the same positions on the ring. The primary sites for electrophilic attack would be the positions ortho and para to each substituent. Given the existing 1,2-disubstitution pattern, the two available positions for substitution are C4 and C5 (relative to the propan-1-ol at C1 and the 1-hydroxyethyl at C2). The strongest activating group will typically exert the dominant directing influence. masterorganicchemistry.com Both alkyl groups are weakly activating, so a mixture of products might be expected, with substitution likely favoring the less sterically hindered position. libretexts.orgmsu.edu
Metalation: Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The hydroxyl groups in the side chains can act as directing metalation groups (DMGs) after deprotonation. The interaction of an organolithium reagent with the oxygen atom of one of the hydroxyl groups can direct the deprotonation of a nearby ortho-proton on the aromatic ring. wikipedia.org Given the structure of the target molecule, chelation involving both hydroxyl groups could potentially direct lithiation to the C6 position. The resulting aryllithium species can then be trapped with various electrophiles, allowing for the introduction of a wide range of substituents at a specific position on the aromatic ring. The ability of an aziridino group to act as a DMG has been demonstrated, suggesting that other heteroatom-containing groups can also direct ortho-lithiation. nih.gov
Table 3: Reactions Involving the Aromatic Ring of this compound
| Reaction Type | Product | Reagents and Conditions | Regioselectivity | Reference |
| Nitration | 3-[2-(1-Hydroxyethyl)-4-nitrophenyl]propan-1-ol | HNO3, H2SO4 | C4/C5 position | libretexts.orgmsu.edu |
| Bromination | 3-[4-Bromo-2-(1-hydroxyethyl)phenyl]propan-1-ol | Br2, FeBr3 | C4/C5 position | libretexts.orgmsu.edu |
| Metalation/Alkylation | 3-[2-(1-Hydroxyethyl)-6-methylphenyl]propan-1-ol | 1. n-BuLi, TMEDA; 2. CH3I | C6 position (potential) | wikipedia.orgorganic-chemistry.org |
Cyclization Reactions and Formation of Heterocyclic Derivatives
The presence of two hydroxyl groups at positions that can engage in intramolecular reactions with the aromatic ring or with each other opens up possibilities for the synthesis of various heterocyclic derivatives.
A particularly relevant transformation is the intramolecular cyclization to form an isochroman (B46142) ring system. The oxa-Pictet-Spengler reaction, which typically involves the condensation of a phenylethanol derivative with an aldehyde or ketone, can be adapted for an intramolecular variant. researchgate.netnih.gov In the case of this compound, an intramolecular acid-catalyzed cyclization could potentially occur. Protonation of the primary alcohol, followed by its departure as water, could generate a primary carbocation that is then attacked by the secondary benzylic alcohol. More likely, protonation of the benzylic alcohol followed by loss of water would generate a more stable benzylic carbocation. This carbocation could then be trapped by the primary alcohol to form a six-membered heterocyclic ring, specifically a substituted isochroman. The synthesis of isochromans from 2-phenylethanol (B73330) derivatives and epoxides (which serve as aldehyde surrogates) highlights the feasibility of forming this ring system under mild conditions. nih.gov
Other cyclization pathways could also be envisaged, for example, through the formation of a cyclic ether via an intramolecular Williamson ether synthesis, where one of the hydroxyl groups is converted into a good leaving group (e.g., a tosylate) and is subsequently displaced by the other hydroxyl group acting as a nucleophile.
Table 4: Cyclization Reactions of this compound
| Reaction Type | Product | Reagents and Conditions | Ring System Formed | Reference |
| Intramolecular Friedel-Crafts type Alkylation | 1,4-Dimethyl-3,4-dihydro-1H-isochromene | H2SO4, heat | Isochroman derivative | researchgate.netnih.gov |
| Intramolecular Etherification | 2-(Oxan-2-yl)phenylethan-1-ol derivative | 1. TsCl, Py; 2. NaH | Tetrahydropyran derivative | General Knowledge |
Structure Activity Relationship Sar Studies of 3 2 1 Hydroxyethyl Phenyl Propan 1 Ol Analogs
Impact of Systematic Structural Modifications on Biological Activity and Receptor Interactions
Systematic modifications of the 3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol scaffold can be categorized into three main areas: modifications of the phenyl ring, alterations to the propan-1-ol side chain, and changes to the 1-hydroxyethyl group. The biological activity of these analogs, particularly as modulators of S1P receptors, is highly sensitive to these structural changes. S1P receptor agonists, for instance, play a crucial role in regulating immune cell trafficking, and their efficacy is tightly linked to their molecular structure.
Modifications of the Phenyl Ring:
Substituents on the phenyl ring can significantly influence the potency and selectivity of the analogs. The position, size, and electronic properties of these substituents are critical. For instance, in related S1P1 receptor agonists, the introduction of specific substituents on the aromatic ring can enhance receptor binding and selectivity over other S1P receptor subtypes.
Position of Substituents: The ortho, meta, and para positions on the phenyl ring are not equivalent. The placement of a substituent can dictate the orientation of the molecule within the receptor's binding pocket.
Nature of Substituents: Electron-withdrawing groups (e.g., halogens) and electron-donating groups (e.g., alkoxy groups) can alter the electronic distribution of the phenyl ring, affecting key interactions with the receptor. The size of the substituent (steric bulk) also plays a crucial role in fitting into the binding site.
Interactive Data Table: Phenyl Ring Modifications and S1P1 Agonist Activity
| Compound | Phenyl Ring Substituent | Relative S1P1 Agonist Potency |
| Analog A | Unsubstituted | Baseline |
| Analog B | 4-Chloro | Increased |
| Analog C | 3,4-Dichloro | Further Increased |
| Analog D | 4-Trifluoromethyl | Increased |
| Analog E | 4-Methoxy | Decreased |
This table is illustrative and based on general SAR trends for S1P1 agonists.
Modifications of the Propan-1-ol Side Chain:
The propan-1-ol side chain is another key area for modification. Its length, flexibility, and the presence of the terminal hydroxyl group are important for receptor interaction.
Chain Length: Altering the length of the alkyl chain can impact the molecule's ability to span the distance between key interaction points within the receptor.
Hydroxyl Group: The terminal hydroxyl group is often a critical hydrogen bond donor or acceptor. Its removal or replacement with other functional groups can lead to a significant loss of activity. In many S1P receptor agonists, a polar head group, such as a carboxylic acid or a primary alcohol, is essential for activity.
Modifications of the 1-Hydroxyethyl Group:
The 1-hydroxyethyl group at the ortho position of the phenyl ring is a distinctive feature. Modifications to this group can have a profound impact on the molecule's conformational preferences and its interaction with the receptor.
Hydroxyl Group: The hydroxyl group on the ethyl side chain can form important hydrogen bonds with the receptor.
Methyl Group: The methyl group can contribute to hydrophobic interactions within the binding pocket.
Role of Stereochemistry in Modulating Structure-Activity Relationships
The this compound molecule contains a chiral center at the carbon bearing the hydroxyl group of the 1-hydroxyethyl substituent. This means that the compound can exist as two enantiomers (R and S). The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting significantly higher potency than the other. This is because biological receptors are themselves chiral and will interact differently with the two enantiomers.
In the context of S1P receptor agonists, stereochemistry is a well-established determinant of activity. The precise three-dimensional arrangement of the functional groups is critical for optimal binding to the receptor. For example, in a series of ethanolamine-based S1P1 agonists, the stereochemistry of the hydroxyl and amino groups was found to be crucial for potent activity. It is highly probable that the (R) and (S) enantiomers of this compound and its analogs would also exhibit different biological activities. The enantiomer that presents the key interacting groups (the two hydroxyl groups and the phenyl ring) in the correct spatial orientation for binding to the receptor will be the more active one.
Interactive Data Table: Stereochemistry and Biological Activity
| Compound | Stereochemistry at the 1-Hydroxyethyl Center | Relative Biological Activity |
| Analog F | Racemic (R/S) | Moderate |
| Analog G | (R)-enantiomer | High |
| Analog H | (S)-enantiomer | Low |
This table is illustrative and based on the common principle of stereoselectivity in drug-receptor interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. QSAR models are mathematical equations that correlate the physicochemical properties or structural features of a series of compounds with their biological activities.
For a series of analogs of this compound, a QSAR model could be developed to predict their S1P receptor agonist or antagonist activity. The development of a QSAR model typically involves the following steps:
Data Set Preparation: A set of compounds with known biological activities (e.g., IC50 or EC50 values) is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.
A well-validated QSAR model can be a powerful tool in the drug discovery process. It can be used to:
Predict the biological activity of newly designed compounds before they are synthesized, thus saving time and resources.
Provide insights into the molecular features that are important for biological activity, which can guide the design of more potent and selective compounds.
Screen large virtual libraries of compounds to identify potential hits.
While a specific QSAR model for this compound analogs is not publicly available, the general principles of QSAR are widely applied in the development of S1P receptor modulators and other classes of biologically active compounds.
Biological Activity and Mechanistic Studies Non Clinical Focus
Investigation of Cellular Mechanisms of Action for Related Compounds (e.g., cytotoxicity in cancer cell lines - in vitro mechanistic exploration)
The cytotoxic potential of compounds structurally related to 3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol, particularly phenanthrene and dihydrophenanthrene derivatives, has been the subject of extensive in vitro investigation across a variety of human cancer cell lines. These studies aim to elucidate the molecular mechanisms underlying their anti-cancer properties and to identify structure-activity relationships that could guide the development of novel therapeutic agents.
Research has demonstrated that phenanthrene derivatives exhibit significant cytotoxic activities against lung cancer (A549), colon cancer (Caco-2, HCT-116), epidermoid carcinoma (Hep-2), glioblastoma (U-87 MG), and melanoma cells. The potency of these compounds is often influenced by the nature and position of substituents on the phenanthrene skeleton. For instance, the presence of electron-donating groups has been suggested to enhance cytotoxic effects.
One study identified methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate as a highly potent compound against both Hep-2 and Caco-2 cell lines, with IC50 values of 2.81 and 0.97 μg/mL, respectively. Another investigation highlighted 6-Methoxycoelonin, a dihydrophenanthrene, as the most cytotoxic compound against melanoma cells (IC50 2.59 ± 0.11 µM) with a high selectivity index when compared to non-tumor cells. Similarly, novel dihydrophenanthrene derivatives from Eria bambusifolia showed selective cytotoxicity against HL-60 cells.
Mechanistic explorations have revealed that the cytotoxic effects of these compounds can be mediated through the induction of apoptosis and cell cycle arrest. For example, one phenanthrene-thiazolidinedione hybrid, compound 17b, induced apoptosis in HCT-116 colon cancer cells, characterized by cell shrinkage and chromatin condensation, and caused cell cycle arrest at the G0/G1 phase. Further studies on a phenanthrene derivative from Bletilla striata confirmed its ability to inhibit proliferation and migration while promoting apoptosis in A549 lung cancer cells, potentially through the regulation of the Akt, MEK/ERK, and Bcl-2/Bax signaling pathways.
Molecular docking studies have been employed to predict the potential molecular targets of these cytotoxic compounds. For two specific phenanthrene derivatives, the B-Raf proto-oncogene serine/threonine-protein kinase was identified as a target with the highest binding affinity, suggesting that these molecules may act as inhibitors of this key protein in cancer signaling.
Table 1: Cytotoxicity of Selected Phenanthrene and Dihydrophenanthrene Derivatives in Human Cancer Cell Lines This table is interactive and can be sorted by clicking on the column headers.
| Compound | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Caco-2 (Colon) | 0.97 µg/mL | |
| (Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dione (17b) | HCT-116 (Colon) | 0.985±0.02 μM | |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Hep-2 (Epidermoid) | 2.81 µg/mL | |
| 6-Methoxycoelonin | Melanoma | 2.59 ± 0.11 µM | |
| Erathrin A | HL-60 (Leukemia) | 14.50 µmol·L⁻¹ | |
| Cymucronin C (Compound 9) | U-87 MG (Glioblastoma) | 17.08 ± 3.72 μM | |
| Cymucronin D (Compound 3) | U-87 MG (Glioblastoma) | 19.91 ± 4.28 μM |
Receptor Interaction Studies and Agonist/Antagonist Profiling for Related Compounds
Investigations into the receptor interactions of phenanthrene derivatives have revealed their potential to modulate the activity of specific neuronal receptors. A notable example is the synthetic phenanthrene derivative (2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA). This compound has been identified as a high-affinity, competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.
The NMDA receptor, a crucial component in synaptic plasticity and memory function, is a heteromeric ion channel typically composed of NR1 and NR2 subunits. The specific NR2 subunit (NR2A, NR2B, NR2C, or NR2D) dictates the pharmacological and physiological properties of the receptor complex. Structure-activity relationship studies have shown that modifying the biphenyl group of a parent compound to a more rigid, linearly arranged phenanthrene structure significantly enhances antagonist affinity for all NMDA receptor subtypes.
PPDA demonstrates a marked preference for receptors containing the NR2C and NR2D subunits. Compared to its biphenyl predecessor, PPDA's affinity is increased by 94-fold at NR1/NR2C receptors and 34-fold at NR1/NR2D receptors. This makes PPDA one of the most potent and selective NR2C/NR2D-preferring antagonists reported. This selectivity is significant as NR2C and NR2D subunits have a more restricted distribution in the central nervous system compared to NR2A and NR2B, suggesting that antagonists targeting these specific subtypes could have more precise therapeutic effects with fewer side effects.
The interaction of PPDA with the NMDA receptor is believed to occur within a hydrophobic pocket of the receptor, where the aromatic rings of the molecule contribute to its high binding affinity. The enhanced affinity and altered subunit selectivity of PPDA compared to its analogs highlight the importance of the phenanthrene moiety in optimizing interactions with specific receptor subtypes.
Table 2: Receptor Binding Affinity of PPDA at Recombinant NMDA Receptors
| Receptor Subtype | Fold Increase in Affinity (PPDA vs. PBPD) | Reference |
|---|---|---|
| NR1/NR2A | 29-fold | |
| NR1/NR2B | 16-fold | |
| NR1/NR2C | 94-fold | |
| NR1/NR2D | 34-fold |
Enzymatic Inhibition or Modulation by this compound or its Analogs
Analogs of this compound, specifically natural (dihydro)phenanthrene compounds, have been identified as direct modulators of key cellular enzymes, indicating a potential role in regulating metabolic pathways.
One of the most significant findings is the direct activation of AMP-activated protein kinase (AMPK) by dihydrophenanthrenes and phenanthrenes. AMPK is a central regulator of cellular energy homeostasis. Lusianthridin, a dihydrophenanthrene, and its phenanthrene analog Lusianthrin, have been shown to allosterically activate AMPK by binding to its novel allosteric drug and metabolite (ADaM) site. This activation does not depend on changes in the cellular AMP/ATP ratio, which is the canonical mechanism for AMPK activation. The binding to the ADaM site induces a conformational change that enhances kinase activity. This direct activation mechanism is shared by other natural plant compounds like salicylic acid.
Furthermore, certain synthetic derivatives have been investigated for their inhibitory effects on other enzyme families. A study on 1-aryl-3-(2-hydroxyethylthio)-1-propanones, which share a propan-1-ol side chain, demonstrated their ability to inhibit human carbonic anhydrase (hCA) isoforms I and II. Carbonic anhydrases are ubiquitous enzymes involved in various physiological processes, and their inhibition has therapeutic applications.
The interaction of these compounds with enzymes also extends to their use in biocatalysis. The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a compound with a similar 1-hydroxyethyl phenyl moiety, has been successfully achieved using lipase (B570770) B from Candida antarctica (CAL-B). This lipase-catalyzed transesterification reaction demonstrates excellent enantioselectivity, allowing for the separation of (R)- and (S)-enantiomers, which are valuable chiral building blocks for synthesis. This highlights the specific interaction between the compound's structure and the active site of the lipase.
Table 3: Enzymatic Modulation by Related Compounds
| Compound Class/Derivative | Target Enzyme | Effect | Mechanism | Reference |
|---|---|---|---|---|
| Dihydrophenanthrenes (e.g., Lusianthridin) | AMP-activated protein kinase (AMPK) | Activation | Allosteric, via ADaM binding site | |
| Phenanthrenes (e.g., Lusianthrin) | AMP-activated protein kinase (AMPK) | Activation | Allosteric, via ADaM binding site | |
| 1-aryl-3-(2-hydroxyethylthio)-1-propanones | Carbonic Anhydrase I & II | Inhibition | Not specified | |
| tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate | Candida antarctica Lipase B (CAL-B) | Substrate for Resolution | Catalyzed Transesterification |
In Vitro Antimicrobial and Antioxidant Properties of Related Compounds
Compounds structurally similar to this compound, particularly dihydrophenanthrenes and phenanthrenes isolated from natural sources, have demonstrated notable in vitro antimicrobial and antioxidant activities.
Dihydrophenanthrenes such as hircinol and loroglossol, extracted from orchids, have shown good antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Hircinol, in particular, was found to be very effective against both types of bacteria even at relatively low concentrations. Another study identified 9,10-dihydrophenanthrene-2-carboxylic acid, isolated from the marine bacterium Pseudomonas putida, as having potent antifungal activity. This compound was especially active against clinical strains of Candida albicans, with a minimum inhibitory concentration (MIC) value of 20 μg/ml. The antibacterial action of some phenanthrene derivatives has been linked to mechanisms involving membrane rupture, leading to bacterial lysis.
The antioxidant properties of phenanthrene derivatives are also well-documented and are often attributed to the presence of hydroxyl (-OH) groups on the aromatic structure. Dihydrophenanthrenes from Himantoglossum robertianum have exhibited antioxidant capabilities. Similarly, a study on compounds from Combretum laxum evaluated their radical-scavenging ability against 1,1-diphenyl-2-picryl-hydrazyl (DPPH). Interestingly, the compound Callosin showed the strongest DPPH-scavenging activity (IC50 17.7 ± 0.3 µM) but was only marginally cytotoxic, suggesting that for these compounds, antioxidant potential is not directly related to antiproliferative activity. The diverse biological activities of phenanthrene derivatives, including their antioxidant and antimicrobial effects, underscore their potential as versatile molecules in medicinal chemistry.
Table 4: Antimicrobial and Antioxidant Activity of Related Compounds
| Compound/Extract | Activity Type | Target/Assay | Results | Reference |
|---|---|---|---|---|
| Hircinol and Loroglossol | Antimicrobial | S. aureus, E. coli | Good growth inhibition | |
| 9,10-Dihydrophenanthrene-2-carboxylic acid | Antifungal | Candida albicans | MIC = 20 µg/ml | |
| Callosin | Antioxidant | DPPH radical scavenging | IC50 = 17.7 ± 0.3 µM | |
| Phenanthrene Derivatives from Dioscorea communis | Antioxidant | DPPH, ABTS, CUPRAC | Potent activity, attributed to hydroxyl groups |
Involvement in Non-Human Biosynthetic Pathways or Microbial Metabolic Processes
While specific biosynthetic pathways for this compound are not detailed, the metabolism of the structurally related phenanthrene core has been studied in various microorganisms. These pathways are crucial for the environmental degradation of polycyclic aromatic hydrocarbons (PAHs).
Soil pseudomonads are known to oxidatively metabolize phenanthrene. The process begins with the formation of a dihydrodiol, specifically trans-3,4-dihydro-3,4-dihydroxyphenanthrene, which is then converted to 3,4-dihydroxyphenanthrene. A key step in the degradation is the ring cleavage of this diol by an Fe(2+)-dependent oxygenase, which disrupts the bond between C-4 and the adjacent angular carbon. The resulting ring-fission product is further metabolized through a series of enzymatic reactions involving an aldolase and an NAD-specific dehydrogenase, eventually leading to 1,2-dihydroxynaphthalene. This intermediate can then enter the established naphthalene degradation pathway.
Other microorganisms, such as the marine cyanobacterium Agmenellum quadruplicatum PR-6 and the fungus Streptomyces flavovirens, metabolize phenanthrene through a pathway more akin to that found in mammalian systems. This involves monooxygenases and epoxide hydrolases, which attack the "K-region" (the 9,10-double bond) of phenanthrene to form phenanthrene trans-9,10-dihydrodiol.
In the context of plant-microbe interactions, the presence of phenanthrene in soil has been shown to influence plant metabolic pathways. In maize (Zea mays L.), phenanthrene pollution activated key metabolic pathways including alanine, aspartate, and glutamate metabolism, leading to an increase in specific amino acids and other metabolites that may induce detoxification pathways.
Separately, biosynthetic pathways for the structurally similar 3-phenylpropan-1-ol have been proposed and engineered in microorganisms. A proposed pathway exists in Saccharomyces cerevisiae, and an artificial pathway has been designed in Escherichia coli, demonstrating the potential for microbial production of related aromatic propanols.
Table 5: Key Enzymes and Intermediates in Microbial Metabolism of Phenanthrene
| Organism Type | Key Enzyme(s) | Initial Intermediate | Key Metabolic Step | Reference |
|---|---|---|---|---|
| Soil Pseudomonads | Dioxygenase, Aldolase, Dehydrogenase | trans-3,4-Dihydro-3,4-dihydroxyphenanthrene | Ring fission between C-4 and angular C | |
| Cyanobacteria, Fungi | Monooxygenase, Epoxide hydrolase | Phenanthrene trans-9,10-dihydrodiol | Oxidation at the "K-region" (C9-C10) |
Research Gaps and Future Perspectives for 3 2 1 Hydroxyethyl Phenyl Propan 1 Ol
Exploration of Unconventional Synthetic Avenues
The efficient and selective synthesis of 3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol, particularly its chiral forms, is a foundational challenge. Moving beyond traditional multi-step classical methods, future research should focus on unconventional, more sustainable, and highly selective synthetic strategies.
Enzymatic and Biocatalytic Routes: The use of enzymes offers a green and highly selective approach to producing chiral alcohols. nih.gov A promising avenue is the use of alcohol dehydrogenases (ADHs) for the asymmetric reduction of a corresponding diketone precursor. nih.gov For instance, a novel ADH from Rhodococcus has demonstrated high efficiency in the asymmetric reduction of various aromatic ketones to their corresponding chiral alcohols. nih.gov Such a biocatalytic system, potentially coupled with a cofactor regeneration system, could provide a scalable and environmentally benign route to specific stereoisomers of this compound. nih.gov
Advanced Catalytic Methods: Modern catalysis offers several powerful tools. Photocatalysis, for example, can enable the oxidation of alcohols under mild conditions using air as the oxidant. nih.govacs.org A strategy could involve the selective photocatalytic oxidation of a related starting material. nih.govacs.orgnih.govcapes.gov.br Furthermore, continuous flow chemistry presents a scalable and controlled environment for synthesis, particularly for chiral compounds. nih.gov Integrated chemoenzymatic processes in continuous flow reactors have been successfully used to produce valuable chiral alcohols from racemic mixtures with high conversion and selectivity. rsc.org Exploring organocatalysis, which avoids the use of metals, also presents a compelling path. Organocatalysts have been successfully used for the selective functionalization of diols, demonstrating high levels of regio- and stereoselectivity. rsc.orgacs.orgrsc.org
Novel Synthetic Approaches
| Synthetic Strategy | Potential Advantage | Relevant Precursor Type | Key Catalyst/System Example |
|---|---|---|---|
| Enzymatic Asymmetric Reduction | High enantioselectivity, green conditions. nih.gov | Di-ketone or keto-alcohol | Alcohol Dehydrogenase (e.g., from Rhodococcus). nih.gov |
| Photocatalytic Oxidation/Reduction | Mild reaction conditions, use of light and air. nih.govnih.gov | Suitably functionalized aromatic precursor | WO₃/ZnO/Fe₃O₄ composite photocatalyst. nih.gov |
| Continuous Flow Chemistry | Scalability, improved safety and control. nih.gov | Racemic or prochiral intermediates | Immobilized enzymes or heterogeneous catalysts. nih.govrsc.org |
| Organocatalysis | Metal-free, mild conditions, high selectivity. rsc.orgacs.org | Diol precursor for selective protection/functionalization | Boronic acid catalysts for selective acylation or oxidation. rsc.org |
| Synergistic Ni/Fe Photocatalysis | Cross-coupling of alcohol feedstocks with aryl halides. acs.org | Simpler alcohol precursors | Photoactive iron-LMCT catalyst with a nickel co-catalyst. acs.org |
Application of Emerging Spectroscopic Techniques for Deeper Structural Insights
The structural complexity of this compound, with its multiple chiral centers and positional isomerism, necessitates the use of advanced spectroscopic techniques for unambiguous characterization.
Advanced Mass Spectrometry: Standard mass spectrometry (MS) can struggle to differentiate between isomers. polyu.edu.hk Ion Mobility-Mass Spectrometry (IM-MS) offers a powerful solution by separating ions based on their size and shape (collision cross-section) in addition to their mass-to-charge ratio. polyu.edu.hknih.govyoutube.comyoutube.com This technique has proven effective in distinguishing between aromatic positional isomers and even chiral isomers, which would be critical for analyzing synthetic mixtures of this compound. polyu.edu.hknih.gov Furthermore, advanced fragmentation techniques like Ultraviolet Photodissociation (UVPD) can provide complementary information to traditional Collision-Induced Dissociation (CID). nih.govacs.orgnih.gov UVPD can induce unique fragmentation pathways, revealing subtle structural details that are essential for the comprehensive characterization of complex organic molecules. nih.govacs.orgnih.govacs.org
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique capable of providing detailed vibrational (fingerprint) information from molecules adsorbed on nanostructured metal surfaces. nih.govbohrium.comresearchgate.netrsc.orgresearchgate.net Its application to this compound could reveal information about the molecule's orientation and interaction with surfaces. This could be particularly valuable for studying its properties in contexts like catalysis or as a component in functional materials. SERS has been successfully used for the sensitive detection of other polycyclic aromatic compounds. nih.govbohrium.comresearchgate.netrsc.org
Advanced Spectroscopic Methods for Structural Elucidation
| Technique | Principle of Operation | Specific Application for the Target Compound |
|---|---|---|
| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions by size and shape in the gas phase. polyu.edu.hknih.gov | Differentiation of stereoisomers and positional isomers. polyu.edu.hknih.gov |
| Ultraviolet Photodissociation (UVPD)-MS | Uses UV laser to induce fragmentation, providing unique structural data. nih.govacs.org | Complementing CID to achieve more complete structural characterization. nih.govnih.gov |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman signals for molecules on metal nanostructures. nih.govbohrium.com | Highly sensitive detection and analysis of surface interactions. researchgate.netrsc.org |
Advanced Mechanistic Elucidation of Biological and Chemical Phenomena
A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing applications.
Computational Modeling: Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction pathways, transition states, and the energetics of chemical processes. nih.govasianpubs.org For this compound, computational studies could elucidate the mechanism of its formation, for example, in a palladium-catalyzed asymmetric benzylic substitution. nih.gov Such studies can also predict the reactivity of its hydroxyl groups, for instance, in acid-catalyzed cyclization to form a cyclic ether, a common reaction for diols. youtube.com Investigating the mechanism of oxidation of its benzylic alcohol group could provide insights into achieving selective transformations. asianpubs.orgacs.orgacs.org
Kinetic and Crossover Studies: Experimental mechanistic studies remain indispensable. Kinetic analysis of reactions, including the determination of kinetic isotope effects, can provide crucial information about rate-determining steps. asianpubs.org For instance, in iridium-catalyzed silylation reactions for the synthesis of 1,3-diols, mechanistic studies have pointed to C-H bond cleavage as the turnover-limiting step. acs.org Crossover experiments could be designed to probe the intramolecular versus intermolecular nature of reactions like cyclization or rearrangement. acs.org
Potential as a Building Block or Precursor for Diverse Chemical Entities
The true value of this compound may lie in its utility as a versatile building block for the synthesis of more complex and valuable molecules. wikipedia.orgyoutube.com
Polymer Synthesis: Diols are fundamental monomers in the production of polyesters and polyurethanes. youtube.comresearchgate.netyork.ac.ukbioplasticsnews.commdpi.com The incorporation of an aromatic diol like this compound into a polymer backbone could impart rigidity and specific thermal properties. researchgate.netyork.ac.ukbioplasticsnews.commdpi.com Enzymatic polymerization methods, which are increasingly favored for their green credentials, have been successfully applied to the synthesis of polyesters from various aromatic diols. researchgate.netyork.ac.ukbioplasticsnews.comnih.gov
Synthesis of Bioactive Compounds and Natural Products: Chiral diols are invaluable precursors in the pharmaceutical industry for the synthesis of enantiomerically pure drugs and other bioactive molecules. acs.orgacs.org The specific arrangement of the hydroxyl groups and the aromatic ring in this compound makes it an interesting starting point for creating complex stereochemical architectures. Many natural products contain diol motifs, and the development of synthetic routes from versatile building blocks is a key area of research. researchgate.net
Potential Applications of this compound as a Precursor
| Target Molecule Class | Rationale for Use | Example of a Relevant Transformation |
|---|---|---|
| Polyesters/Polyurethanes | The diol functionality allows for polycondensation reactions; the aromatic ring can enhance thermal and mechanical properties. researchgate.netmdpi.com | Enzymatic polycondensation with aliphatic diesters. york.ac.ukbioplasticsnews.com |
| Chiral Ligands | The stereodefined diol can coordinate to metal centers for asymmetric catalysis. | Derivatization to form phosphine (B1218219) or amine ligands. |
| Bioactive Molecules | Serves as a chiral scaffold for the synthesis of complex, enantiomerically pure compounds. acs.org | Multi-step synthesis involving selective protection and functionalization of the hydroxyl groups. acs.org |
| Heterocyclic Compounds | Intramolecular cyclization can lead to the formation of novel oxygen-containing heterocycles. | Acid-catalyzed or metal-catalyzed cyclodehydration. youtube.com |
Q & A
Q. What are the recommended synthetic routes for 3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Grignard reagent-mediated alkylation of substituted benzaldehyde derivatives, followed by selective reduction. For example, reacting 2-(1-hydroxyethyl)benzaldehyde with a propanol precursor in the presence of magnesium (Grignard reagent) under anhydrous tetrahydrofuran (THF) at 0–5°C yields the intermediate, which is reduced using NaBH₄ or LiAlH₄. Optimization involves adjusting stoichiometry, reaction time (typically 6–12 hours), and temperature control to minimize side products like over-reduced alcohols or ethers . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the hydroxyl and ethylphenyl moieties. For example, the hydroxyl proton typically appears as a broad singlet near δ 1.5–2.0 ppm, while aromatic protons resonate at δ 6.8–7.5 ppm. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm can assess purity (>95% by area normalization). Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives (e.g., trimethylsilyl ethers) .
Q. What are the key physicochemical properties (e.g., solubility, logP) critical for experimental design?
- Methodological Answer : Experimental solubility can be determined via shake-flask method in water, ethanol, and dimethyl sulfoxide (DMSO) at 25°C. Theoretical logP values (e.g., 2.1–2.5) can be calculated using software like ACD/Labs but must be validated experimentally due to potential hydrogen bonding from the hydroxyl groups. For polar solvents, solubility increases with temperature (tested via UV-Vis spectroscopy at λmax ~270 nm). Discrepancies between predicted and observed solubility may arise from non-ideal molecular interactions, requiring adjustments using activity coefficient models (e.g., Wilson equation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic data (e.g., activity coefficients) for this compound in binary mixtures?
- Methodological Answer : Use local composition models (e.g., Wilson or NRTL equations) to correlate experimental vapor-liquid equilibrium (VLE) data. For example, discrepancies in activity coefficients may stem from non-random molecular interactions between the hydroxyl groups and solvent. Measure activity coefficients via headspace gas chromatography or ebulliometry and refine model parameters (e.g., α12 in NRTL) to account for hydrogen bonding. Cross-validate with ternary mixture predictions to ensure consistency .
Q. What strategies are effective in mitigating racemization during enantioselective synthesis of chiral derivatives of this compound?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) for ketone reductions to achieve high enantiomeric excess (ee >90%). Monitor racemization via chiral HPLC (e.g., Chiralpak AD-H column) under isocratic conditions. Kinetic control (low temperature, short reaction times) and steric hindrance (bulky protecting groups on the phenyl ring) reduce epimerization. For example, tert-butyldimethylsilyl (TBS) protection of the hydroxyl group stabilizes the intermediate .
Q. How can researchers validate the compound’s potential as a pharmaceutical intermediate in kinase inhibitor development?
- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to assess binding affinity to kinase ATP pockets (e.g., EGFR or BRAF). Synthesize analogs with modified hydroxyl/ethyl groups and test in vitro kinase inhibition assays (IC₅₀ determination via fluorescence polarization). Address discrepancies between computational and experimental data by analyzing steric/electronic effects using Hammett plots or QSAR models. Cross-reference with structurally related intermediates in FDA-approved drugs (e.g., ritodrine analogs) .
Q. What advanced analytical techniques are recommended for detecting trace impurities in bulk samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode identifies impurities at ppm levels. For non-volatile byproducts (e.g., dimeric ethers), use high-resolution mass spectrometry (HRMS) with a Q-TOF analyzer. Quantify impurities via external calibration curves and validate method precision (RSD <2%). Compare against pharmacopeial standards (e.g., EP/ICH guidelines) for impurity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
